molecular formula C15H13FN4O2 B2453522 N-(cyanomethyl)-N-cyclopropyl-2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 1241279-44-6

N-(cyanomethyl)-N-cyclopropyl-2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No.: B2453522
CAS No.: 1241279-44-6
M. Wt: 300.293
InChI Key: KIPTYAUHFMBKLN-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound belonging to the quinazoline family. These compounds are known for their diverse biological activities and are frequently explored in pharmaceutical research. This particular compound is characterized by its intricate structure, incorporating various functional groups that contribute to its versatility in chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves multiple steps, starting from basic building blocks Typically, the preparation begins with the formation of the quinazoline core, which is achieved through the cyclization of appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound requires optimizing reaction conditions to maximize yield and purity. This often involves high-pressure reactors and specific catalysts to enhance reaction rates. The process is meticulously controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: Replacement of one functional group with another.

  • Cyclization: Formation of ring structures from linear molecules.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substituting Agents: Halogenation reagents, nitrating agents

Major Products Formed: The reactions typically produce a variety of products depending on the reaction conditions. Common products include modified quinazolines with different substituents, contributing to the compound’s versatility in research applications.

Scientific Research Applications

Chemistry: N-(cyanomethyl)-N-cyclopropyl-2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in developing new compounds with potential pharmacological activities.

Biology: In biological research, this compound is investigated for its potential as a lead compound in drug development. Its interactions with various biological targets are studied to understand its mechanism of action and therapeutic potential.

Medicine: The compound holds promise in the development of new medications, particularly in treating conditions where quinazoline derivatives have shown efficacy, such as cancer and infectious diseases.

Industry: Industrially, this compound is explored for its applications in the development of advanced materials and as a catalyst in specific chemical reactions.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which N-(cyanomethyl)-N-cyclopropyl-2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. Its fluoro-substituted quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and leading to therapeutic effects. The compound may also modulate other signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

  • 6-Fluoro-2-oxo-1,2-dihydroquinazoline derivatives: : Known for their biological activities and used in pharmaceutical research.

  • Cyclopropyl-substituted quinazolines: : Studied for their potential in treating cancer and other diseases.

  • Cyanomethyl quinazolines:

N-(cyanomethyl)-N-cyclopropyl-2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide represents an exciting frontier in both scientific research and industrial applications, showcasing the versatility and potential of quinazoline derivatives.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(6-fluoro-4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c16-10-1-4-13-12(7-10)15(22)19(9-18-13)8-14(21)20(6-5-17)11-2-3-11/h1,4,7,9,11H,2-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPTYAUHFMBKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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